ALDH3A1 Inhibitory Potency — Head-to-Head Comparison with N-Methylamino and N,N-Dipropylamino Analogs Under Identical Assay Conditions
In a patent-defined ALDH3A1 inhibition assay using benzaldehyde as substrate with 1-min preincubation and spectrophotometric detection, the target compound (designated A24 in US9328112) exhibits an IC₅₀ of 2,100 nM . This places it as a moderate-potency inhibitor within the CB29 analog series. The N,N-dipropylamino counterpart (ALDH3A1-IN-1, CAS 1039855-56-5, designated Compound 18) achieves an IC₅₀ of 1,610 nM in a related ALDH3A1 assay, representing only a 1.3-fold potency difference despite a substantially larger N-alkyl substituent . In contrast, the N-methylamino analog (CAS 42564-41-0) lacks reported ALDH3A1 inhibitory activity in the same patent series, underscoring the critical role of the N-phenyl group for target engagement .
| Evidence Dimension | ALDH3A1 IC₅₀ (inhibition of benzaldehyde oxidation) |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (2.10 µM) |
| Comparator Or Baseline | ALDH3A1-IN-1 (4-(dipropylamino)-3-nitrobenzaldehyde): IC₅₀ = 1,610 nM (1.61 µM); 4-(Methylamino)-3-nitrobenzaldehyde: no reported ALDH3A1 inhibition in patent US9328112; CB29: IC₅₀ = 200 nM |
| Quantified Difference | 1.3-fold less potent than ALDH3A1-IN-1; 10.5-fold less potent than CB29; N-methylamino analog shows no detectable ALDH3A1 engagement |
| Conditions | Human ALDH3A1, benzaldehyde substrate, 1-min preincubation, spectrophotometric analysis, pH 7.5 (per BindingDB BDBM50447072 / US9328112) |
Why This Matters
The compound occupies a defined potency window within a therapeutically relevant target class, providing a chemically tractable scaffold where the N-methyl-N-phenyl group balances steric bulk and electronic effects — a profile not achievable with simpler N-alkyl or N-H analogs.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
- [2] US Patent US9328112B2. Compounds and methods for kinase modulation, and indications therefor. CB29 analog series with ALDH3A1 IC₅₀ data; compounds lacking the N-phenyl substituent show no reported ALDH3A1 activity. View Source
